molecular formula C13H18N2O5S B8702810 methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate

methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate

Cat. No.: B8702810
M. Wt: 314.36 g/mol
InChI Key: IBDQMKMZFQZDRE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate is a chemical compound that belongs to the class of benzoates It is characterized by the presence of a sulfonyl group attached to a piperazine ring, which is further connected to a benzoate moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 2-hydroxybenzoic acid and 4-methylpiperazine.

    Sulfonylation: The 2-hydroxybenzoic acid is first sulfonylated using a sulfonyl chloride reagent under basic conditions to introduce the sulfonyl group.

    Piperazine Introduction: The sulfonylated intermediate is then reacted with 4-methylpiperazine to form the desired piperazinyl sulfonyl benzoate.

    Esterification: Finally, the carboxylic acid group is esterified using methanol and an acid catalyst to yield this compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, with considerations for cost-effectiveness and environmental impact. Continuous flow reactors and automated systems may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate can undergo various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid derivative.

    Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

    Substitution: The piperazine ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be employed under basic or acidic conditions.

Major Products

    Oxidation: Formation of ketones or carboxylic acids.

    Reduction: Formation of sulfides.

    Substitution: Formation of various substituted piperazine derivatives.

Scientific Research Applications

methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate has several scientific research applications:

    Medicinal Chemistry: It is used as a building block in the synthesis of pharmaceutical compounds, particularly those targeting neurological and cardiovascular diseases.

    Biological Studies: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Industrial Applications: It is used in the development of specialty chemicals and as an intermediate in the synthesis of complex organic molecules.

Mechanism of Action

The mechanism of action of methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate involves its interaction with specific molecular targets. The piperazine ring can interact with various receptors or enzymes, modulating their activity. The sulfonyl group may enhance the compound’s binding affinity and specificity, leading to its desired biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but with a carboxylic acid group instead of an ester.

    Ethyl 2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoate: Similar structure but with an ethyl ester instead of a methyl ester.

    2-hydroxy-5-[(4-methyl-1-piperazinyl)sulfonyl]benzoic acid: Similar structure but without the ester group.

Uniqueness

methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C13H18N2O5S

Molecular Weight

314.36 g/mol

IUPAC Name

methyl 2-hydroxy-5-(4-methylpiperazin-1-yl)sulfonylbenzoate

InChI

InChI=1S/C13H18N2O5S/c1-14-5-7-15(8-6-14)21(18,19)10-3-4-12(16)11(9-10)13(17)20-2/h3-4,9,16H,5-8H2,1-2H3

InChI Key

IBDQMKMZFQZDRE-UHFFFAOYSA-N

Canonical SMILES

CN1CCN(CC1)S(=O)(=O)C2=CC(=C(C=C2)O)C(=O)OC

Origin of Product

United States

Synthesis routes and methods

Procedure details

Methyl 5-(chlorosulfonyl)-2-hydroxybenzoate (may be prepared as described in Description 60; 500 mg, 1.995 mmol) was added to a stirred solution of 1-methylpiperazine (200 mg, 2.00 mmol) in dichloromethane (20 ml). The mixture was stirred for 0.5 h, and then concentrated under reduced pressure to yield the title compound as a colourless oil. 430 mg.
Quantity
500 mg
Type
reactant
Reaction Step One
Quantity
200 mg
Type
reactant
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One

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